Sulforhodamine Q 5-acid fluoride
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Overview
Description
Sulforhodamine Q 5-acid fluoride is a fluorescent dye with the empirical formula C27H25FN2O6S2 and a molecular weight of 556.63 g/mol . It is primarily used for fluorescence applications due to its high purity (≥97.0% UV) . This compound is known for its ability to bind to proteins and other macromolecules, making it useful in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
Sulforhodamine Q 5-acid fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sulfur tetrafluoride, diethylaminosulfur trifluoride, and other fluorinating agents . The reactions typically require anhydrous conditions and controlled temperatures to maintain the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation reactions could produce sulfonic acids.
Scientific Research Applications
Sulforhodamine Q 5-acid fluoride is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Mechanism of Action
The mechanism by which Sulforhodamine Q 5-acid fluoride exerts its effects is primarily through its ability to bind to proteins and other macromolecules. This binding is facilitated by the compound’s fluorescent properties, which allow it to be easily detected and measured in various assays . The molecular targets and pathways involved include basic amino acid residues in proteins, which interact with the sulfonic acid groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Sulforhodamine B: Another fluorescent dye with similar applications in cell staining and imaging.
Rhodamine 6G: A fluorescent dye used in various biological and chemical assays.
Uniqueness
Sulforhodamine Q 5-acid fluoride is unique due to its high purity and specific binding properties, which make it particularly useful in fluorescence-based applications. Its ability to bind to proteins and other macromolecules with high specificity sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(8,18-dimethyl-2-oxa-18-aza-8-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3,8,10,12,15,17(22)-heptaen-13-yl)-5-fluorosulfonylbenzenesulfonate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O6S2.H2O/c1-29-13-3-5-17-22(29)11-9-20-25(19-8-7-16(37(28,31)32)15-24(19)38(33,34)35)21-10-12-23-18(6-4-14-30(23)2)27(21)36-26(17)20;/h7-12,15H,3-6,13-14H2,1-2H3;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSLLTSQUQOTIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC3=C2OC4=C5CCC[N+](=C5C=CC4=C3C6=C(C=C(C=C6)S(=O)(=O)F)S(=O)(=O)[O-])C.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN2O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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